molecular formula C11H18N4 B1530768 N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1553946-59-0

N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No. B1530768
M. Wt: 206.29 g/mol
InChI Key: SRKVICFEEBEOGZ-UHFFFAOYSA-N
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Description

“N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a compound with the CAS Number: 1553946-59-0 . It has a molecular weight of 206.29 .


Molecular Structure Analysis

The InChI code for “N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine” is 1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Its molecular weight is 206.29 .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized various derivatives of pyrimidines, such as those linked with pyrazole, to evaluate their insecticidal and antibacterial potential. For example, the microwave-assisted synthesis of pyrimidine derivatives demonstrated significant biological activities against selected microorganisms and insects (Deohate & Palaspagar, 2020). Another study explored the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, showing potential as antifungal agents against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Biological Applications

Significant emphasis has been placed on the biological applications of pyrimidine derivatives, including their antimicrobial, antifungal, and insecticidal properties. Studies have highlighted the synthesis of stable betainic pyrimidinaminides, revealing their potential in biological contexts (Schmidt, 2002). Furthermore, the creation of pyrimidine-azitidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities underscore the therapeutic potential of these compounds (Chandrashekaraiah et al., 2014).

Antioxidant and Anti-Hyperglycemic Activities

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues has shown promising results in the treatment of age-related diseases, acting as multifunctional antioxidants. These compounds have demonstrated protective effects against cell viability and glutathione levels induced by oxidative stress, making them candidates for the preventive treatment of cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010). Additionally, novel carboximidamides derived from cyanamides linked with the pyrimidine moiety have been synthesized and evaluated for their anti-hyperglycemic activity, showing a significant decrease in blood glucose levels and potential as ameliorative agents against diabetes-induced pathological effects (Moustafa et al., 2021).

properties

IUPAC Name

N,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVICFEEBEOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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